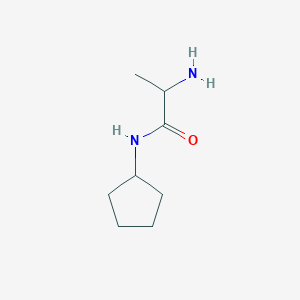

2-Amino-N-cyclopentylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

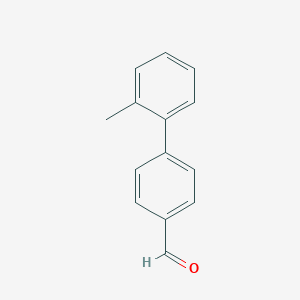

“2-Amino-N-cyclopentylpropanamide” is a chemical compound with the molecular weight of 156.23 . It is classified as an amide.

Molecular Structure Analysis

The molecular structure of “2-Amino-N-cyclopentylpropanamide” is represented by the InChI code1S/C8H16N2O/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5,9H2,1H3,(H,10,11)/t6-/m0/s1 . This indicates that the compound has a cyclopentyl group attached to the nitrogen of the propanamide. Physical And Chemical Properties Analysis

“2-Amino-N-cyclopentylpropanamide” has a molecular weight of 156.23 . Other physical and chemical properties specific to this compound were not found in the retrieved data.Applications De Recherche Scientifique

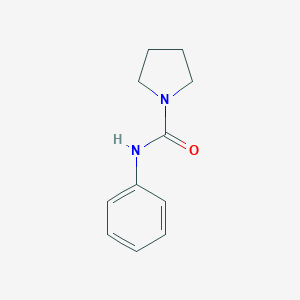

Proteomics Research

2-Amino-N-cyclopentylpropanamide hydrochloride: is utilized in proteomics research as a biochemical tool . Its structure allows for the exploration of protein interactions and functions, particularly in the context of post-translational modifications which are crucial for understanding cellular processes.

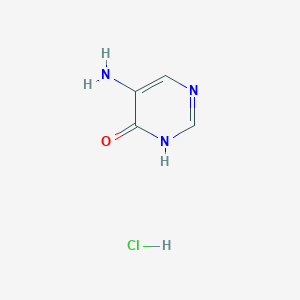

Synthesis of Pyrimidine Derivatives

This compound serves as a precursor in the synthesis of pyrimidine derivatives . Pyrimidines are essential components of nucleic acids and are involved in a wide range of biological processes. The synthesis of novel pyrimidine compounds can lead to the development of new pharmaceuticals with anti-inflammatory properties.

Anti-Inflammatory Drug Development

The anti-inflammatory properties of pyrimidine derivatives make 2-Amino-N-cyclopentylpropanamide a valuable starting point for the development of anti-inflammatory drugs . These drugs can target various inflammatory mediators, offering potential treatments for conditions like arthritis and other chronic inflammatory diseases.

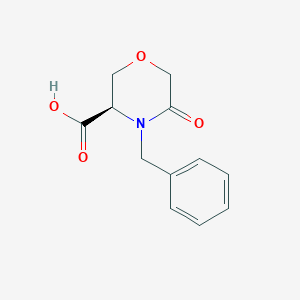

Structure-Activity Relationship (SAR) Studies

Researchers use this compound to conduct SAR studies to understand the relationship between the chemical structure of a molecule and its biological activity . This is fundamental in drug design and development, helping to optimize the efficacy and safety of new therapeutic agents.

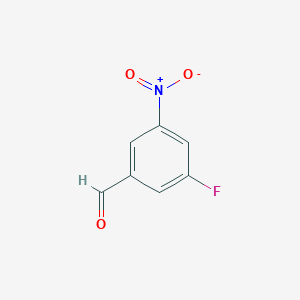

Pharmacological Effect Analysis

The compound’s role in the synthesis of pyrimidines also extends to the analysis of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, and antituberculosis activities . This broad spectrum of potential effects opens up avenues for comprehensive drug discovery and development.

Analytical Chemistry

The compound is also relevant in analytical chemistry, where it may be used as a standard or reagent in various chemical analyses to determine the presence or concentration of other substances .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various cellular targets, such as enzymes and receptors

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other aminoglycosides, which bind to bacterial ribosomes and inhibit protein synthesis .

Biochemical Pathways

Aminoglycosides, a class of compounds with similar structures, are known to affect protein synthesis and other cellular processes

Pharmacokinetics

Similar compounds are generally poorly absorbed orally and are often administered parenterally . They are distributed widely in the body, metabolized minimally, and excreted primarily in the urine .

Result of Action

Similar compounds are known to inhibit protein synthesis, leading to bacterial cell death

Propriétés

IUPAC Name |

2-amino-N-cyclopentylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQVZJBUPCYIJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B111120.png)